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1,2,3-Tris(2-cyanoethoxy)propane

Cat. No.: B1293526
CAS No.: 2465-93-2
M. Wt: 251.28 g/mol
InChI Key: ALGVJKNIAOBBBJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

While the precise moment of its first synthesis is not extensively documented, the preparation of 1,2,3-Tris(2-cyanoethoxy)propane is based on a well-established chemical transformation known as the Michael addition. This reaction involves the addition of a nucleophile—in this case, the hydroxyl groups of glycerol (B35011)—to an α,β-unsaturated carbonyl compound, which is acrylonitrile (B1666552). rsc.orgrsc.org This cyanoethylation of glycerol can be catalyzed by a base, such as sodium hydroxide, to produce what is also referred to as tricyanoethylglycerol (TCEG). rsc.orgresearchgate.net

The significance of this compound in analytical chemistry became evident with the advancement of gas chromatography (GC). Its application as a stationary phase was established by the 1960s, a period that saw the development of systematic methods for characterizing GC phases, such as the McReynolds constant system. chromatographyonline.com The compound was synthesized specifically for this purpose to be of high purity and have a narrow molecular weight range, ensuring reliable and reproducible chromatographic separations. sigmaaldrich.com

Nomenclature and Chemical Structure

The systematic naming and identification of a chemical compound are crucial for unambiguous scientific communication. This compound is identified by several names and chemical codes. Its IUPAC name is 3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile. nih.govsigmaaldrich.com It is also commonly referred to by synonyms such as Glycerol Tris(2-cyanoethyl) Ether. scbt.comtcichemicals.com

The molecule's structure consists of a central three-carbon glycerol backbone. Each of the three hydroxyl groups of the original glycerol molecule is ether-linked to a 2-cyanoethoxy group (-O-CH₂CH₂C≡N). This results in a molecule with three nitrile (cyano) functional groups, which are responsible for its high polarity and specific interactions in chromatographic applications. The compound is typically a yellow, viscous liquid at room temperature. nih.gov

Table 1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile nih.govsigmaaldrich.com
SynonymGlycerol Tris(2-cyanoethyl) Ether scbt.comtcichemicals.com
CAS Number2465-93-2 nih.govscbt.com
Molecular FormulaC₁₂H₁₇N₃O₃ nih.govscbt.com
Molecular Weight251.28 g/mol nih.govscbt.com
AppearanceYellow viscous liquid nih.gov

Significance in Contemporary Chemical Science

The primary significance of this compound in modern science lies in its application as a high-polarity stationary phase for gas-liquid chromatography (GLC). sigmaaldrich.comchemicalbook.com In GC, the separation of components in a mixture is achieved based on their differential partitioning between a mobile gas phase and a stationary liquid phase. sigmaaldrich.com The chemical nature of the stationary phase is paramount in determining the selectivity of the separation.

Due to its three electron-rich cyano groups, this compound (often abbreviated as TCEP in this context) exhibits strong dipole-dipole and dispersion interactions. This makes it highly effective for separating polarizable compounds, such as aromatic hydrocarbons, from less polar aliphatic hydrocarbons. teknokroma.es Its utility is quantified by high McReynolds constants, a system developed in the 1960s to classify stationary phases based on their retention of a set of probe compounds. chromatographyonline.com A high constant indicates strong retention and a high degree of polarity, which allows for the selective separation of various compound classes. chromatographyonline.com

Table 2: Research Findings on this compound in Gas Chromatography
Application AreaDetailed FindingReference
General UseUsed as a stationary phase in packed GC columns for gas-liquid chromatography. sigmaaldrich.comsigmaaldrich.com
PolarityCharacterized as a high-polarity stationary phase due to its three cyano groups. teknokroma.es
Separation of HydrocarbonsEffective for the separation of aliphatic hydrocarbons (up to C12) from aromatic compounds like Benzene (B151609), Toluene (B28343), and Xylene. teknokroma.es
Analysis of AlcoholsUsed in columns for the analysis of alcohols in gasoline. teknokroma.es

Beyond analytical chemistry, research has explored its use in synthetic organic chemistry. The optimization of its synthesis from glycerol and acrylonitrile under solvent-free conditions highlights its relevance in green chemistry. rsc.org Furthermore, its structure makes it a candidate for use as a core molecule in the synthesis of dendrimers, which are complex, highly branched macromolecules with applications in materials science and medicine. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O3 B1293526 1,2,3-Tris(2-cyanoethoxy)propane CAS No. 2465-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2,3-bis(2-cyanoethoxy)propoxy]propanenitrile
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InChI

InChI=1S/C12H17N3O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14/h12H,1-3,7-11H2
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InChI Key

ALGVJKNIAOBBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(COCC(COCCC#N)OCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H17N3O3
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DSSTOX Substance ID

DTXSID4062438
Record name Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
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Molecular Weight

251.28 g/mol
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Physical Description

Yellow viscous liquid; [MSDSonline]
Record name 1,2,3-Tris(2-cyanoethoxy)propane
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CAS No.

2465-93-2
Record name 3,3′,3′′-[1,2,3-Propanetriyltris(oxy)]tris[propanenitrile]
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Record name Tris(beta-cyanoethoxy)propane
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Record name Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
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Record name Propanenitrile, 3,3',3''-[1,2,3-propanetriyltris(oxy)]tris-
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Record name 3,3',3''-propane-1,2,3-triyltrioxytripropiononitrile
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Record name 1,2,3-TRIS(2-CYANOETHOXY)PROPANE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,2,3-Tris(2-cyanoethoxy)propane

The primary and most direct method for synthesizing this compound is through the cyanoethylation of glycerol (B35011).

Cyanoethylation Reactions (e.g., from acrylonitrile (B1666552) and glycerol)

The fundamental reaction for producing this compound involves the Michael addition of glycerol to acrylonitrile. wikipedia.org In this process, the three hydroxyl groups of the glycerol molecule act as nucleophiles, attacking the electron-deficient β-carbon of the acrylonitrile molecule. This reaction is typically carried out in the presence of a basic catalyst. wikipedia.orgorganicreactions.org The alternate name for the compound, Glycerol Tris(2-cyanoethyl) Ether, directly reflects these starting materials. scbt.comtcichemicals.com

CH₂(OH)CH(OH)CH₂(OH) + 3 CH₂=CHCN → CH₂(OCH₂CH₂CN)CH(OCH₂CH₂CN)CH₂(OCH₂CH₂CN)

Glycerol + Acrylonitrile → this compound

This reaction is a classic example of cyanoethylation, a widely used method for introducing a cyanoethyl group (-CH₂CH₂CN) into various molecules containing active hydrogen atoms. organicreactions.org

Optimization of Reaction Conditions for Yield and Purity

To achieve high yields and purity of this compound, careful control of reaction parameters is essential. Many cyanoethylation reactions are exothermic and require cooling to prevent the undesirable polymerization of excess acrylonitrile. organicreactions.org The use of an inert solvent can also aid in temperature control.

Key parameters for optimization include:

Temperature: Maintaining an optimal temperature is crucial to ensure a reasonable reaction rate without promoting side reactions.

Catalyst Concentration: The amount of base catalyst needs to be sufficient to promote the reaction but not so high as to cause unwanted side reactions or product degradation.

Molar Ratio of Reactants: The stoichiometry of glycerol to acrylonitrile is a critical factor. An excess of acrylonitrile may be used to ensure complete reaction of all three hydroxyl groups of glycerol.

Addition Rate: Gradual addition of acrylonitrile to the alkaline reaction mixture is a common strategy to control the exothermic nature of the reaction and prevent dangerous, uncontrolled polymerization. glenresearch.com

The following table outlines general conditions that can be optimized for the synthesis.

ParameterConditionRationale
Reactants Glycerol, AcrylonitrileCore components of the cyanoethylation reaction.
Catalyst Basic catalysts (e.g., hydroxides, alkoxides)To facilitate the Michael addition. organicreactions.org
Temperature Controlled, often with coolingTo manage the exothermic reaction and prevent polymerization. organicreactions.org
Solvent Inert solventsTo aid in temperature control and reaction homogeneity. organicreactions.org

Catalytic Approaches in Synthesis

The cyanoethylation of alcohols is almost always catalyzed by a base. organicreactions.org Alkaline catalysts, such as sodium hydroxide, potassium hydroxide, or corresponding alkoxides, are effective in promoting the addition of the alcohol's hydroxyl groups to acrylonitrile. organicreactions.org Strongly basic quaternary ammonium (B1175870) hydroxides are noted to be particularly effective for this type of transformation. organicreactions.org

For related polyol synthesis, double metal cyanide (DMC) catalysts are known for their high activity in epoxide polymerization to produce polyether polyols. google.com While the direct application to glycerol cyanoethylation is not extensively documented in the provided results, the principle of using advanced catalytic systems to control polyol reactions is well-established.

Synthesis of Derivatives and Analogues of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a variety of derivatives and analogues.

Modification of the Cyanoethoxy Moieties

The cyanoethoxy groups present three reactive sites: the nitrile group, the ether linkage, and the ethyl chain. The nitrile group (C≡N) is particularly susceptible to chemical transformation.

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids (producing a tri-acid derivative) or amides as intermediates. The hydrolysis of acrylonitrile to acrylamide (B121943) sulfate (B86663) is a related industrial process. wikipedia.org

Reduction: The nitrile groups can be reduced to primary amines (e.g., using catalytic hydrogenation) to produce a tri-amine derivative.

Decyanoethylation: The cyanoethyl group can function as a protecting group and can be removed by treatment with a base to regenerate the hydroxyl group. wikipedia.org This process, known as de-cyanoethylation, proceeds via an elimination reaction. cdnsciencepub.com

Michael Addition: The acrylonitrile formed during deprotection is a good electrophile and can react with other nucleophiles. glenresearch.com This reactivity can potentially be harnessed to introduce other functional groups.

The following table summarizes potential modifications of the cyanoethoxy moieties.

MoietyReaction TypePotential Product
Nitrile (C≡N)HydrolysisTricarboxylic acid or Triamide derivative
Nitrile (C≡N)ReductionTriamine derivative
CyanoethylDe-cyanoethylationGlycerol (or partially substituted glycerols)

Alterations of the Propane (B168953) Backbone

Analogues of this compound can be synthesized by replacing the glycerol backbone with other polyols. The cyanoethylation reaction is applicable to a wide range of compounds containing hydroxyl groups. By starting with different polyhydric alcohols, a diverse family of cyanoethylated polyols can be produced.

For instance, using other triols like trimethylolethane or trimethylolpropane (B17298) in place of glycerol would result in analogues with different core structures. Similarly, diols (e.g., ethylene (B1197577) glycol, propylene (B89431) glycol) or even higher polyols (e.g., pentaerythritol) could be used to create molecules with varying numbers of cyanoethoxy arms and different physical and chemical properties.

The synthesis of various polyether polyols often employs different initiator molecules, which can include water or low molecular weight polyols, to start the polymerization process, demonstrating the flexibility of using different core structures. google.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of 1,2,3-Tris(2-cyanoethoxy)propane is characterized by distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The propane (B168953) backbone and the three identical 2-cyanoethoxy side chains give rise to a series of multiplets.

The protons of the methylene (B1212753) groups adjacent to the oxygen atoms (O-CH₂) and those adjacent to the nitrile groups (CH₂-CN) are expected to appear as triplets, due to coupling with their neighboring methylene protons. The protons of the propane backbone (CH₂ and CH) would exhibit more complex splitting patterns due to coupling with each other and the adjacent methylene groups of the side chains.

Based on typical chemical shift values, the protons of the CH₂ groups adjacent to the electron-withdrawing nitrile group would be the most deshielded, followed by the protons of the methylene groups attached to the ether oxygens. The protons of the central propane backbone would appear at lower chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
~3.7t-O-CH₂ -CH₂-CN
~3.6m-O-CH₂ -CH(O-)-CH₂ -O-
~3.5m-O-CH₂-CH (O-)-CH₂-O-
~2.6t-O-CH₂-CH₂ -CN

Note: The predicted chemical shifts and multiplicities are based on general principles of NMR spectroscopy and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, fewer signals than the total number of carbon atoms are expected.

The carbon atoms of the nitrile groups (-CN) will appear at the lowest field (highest chemical shift) due to the strong deshielding effect of the nitrogen atom. The carbons of the methylene groups adjacent to the oxygen atoms (O-CH₂) will be found at a higher field than those adjacent to the nitrile groups (CH₂-CN). The carbons of the propane backbone will have the lowest chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~118-C N
~70-O-C H₂-CH(O-)-C H₂-O-
~78-O-CH₂-C H(O-)-CH₂-O-
~65-O-C H₂-CH₂-CN
~19-O-CH₂-C H₂-CN

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for the unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound.

A COSY spectrum would reveal the correlations between coupled protons, helping to trace the connectivity of the proton network within the propane backbone and the cyanoethoxy side chains. For instance, it would show correlations between the protons of the O-CH₂ and CH₂-CN groups.

An HSQC spectrum would establish the one-bond correlations between protons and their directly attached carbon atoms. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent depending on the ionization method.

The fragmentation pattern is key to structural elucidation. Common fragmentation pathways would involve the cleavage of the ether linkages and the loss of the cyanoethoxy side chains. The NIST Mass Spectrometry Data Center reports major peaks at m/z 54, 167, and 84 for this compound. chemicalbook.com A plausible fragmentation pathway could involve the initial loss of a cyanoethoxy group, followed by further fragmentation of the remaining structure. The peak at m/z 54 could correspond to the [CH₂=CH-CN]⁺ ion, a common fragment in molecules containing a cyanoethyl group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₇N₃O₃, the theoretical exact mass of the molecular ion [M]⁺ is 251.12699 g/mol . chemicalbook.comepa.govchemspider.com

HRMS analysis would be used to confirm this elemental composition by measuring the experimental mass with high precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing definitive proof of the compound's identity.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is typically recorded on a neat sample in a capillary cell. The key to interpreting the spectrum lies in assigning absorption bands (peaks) at specific wavenumbers to the vibrational modes of the molecule's distinct components: the nitrile groups, the ether linkages, and the propane backbone.

The most prominent and easily identifiable feature is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. For saturated aliphatic nitriles like this compound, this peak appears in the range of 2260-2240 cm⁻¹. lmu.eduspectroscopyonline.com Its intensity is due to the large change in dipole moment that occurs during the stretching of the polar carbon-nitrogen triple bond. spectroscopyonline.com

The ether functional groups (C-O-C) are characterized by a strong stretching vibration that appears in the fingerprint region, typically between 1000 and 1300 cm⁻¹. fiveable.merockymountainlabs.com For dialkyl ethers, this band is often found around 1100-1150 cm⁻¹. fiveable.me

The underlying propane structure gives rise to several characteristic absorptions. C-H stretching vibrations from the alkane chain are observed in the 3000-2800 cm⁻¹ region. lmu.eduresearchgate.net Additionally, C-H bending or deformation vibrations can be found between 1470 and 1300 cm⁻¹. lmu.edu

A summary of the expected FTIR absorption bands for this compound is presented below.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
2800 - 3000C-H StretchAlkaneStrong
2240 - 2260C≡N StretchNitrileStrong, Sharp
1300 - 1470C-H BendAlkaneMedium
1000 - 1300C-O StretchEtherStrong

Raman spectroscopy serves as a valuable counterpart to IR spectroscopy. It is an inelastic light scattering technique that provides a precise "spectral fingerprint" unique to a molecule's structure. rockymountainlabs.com This method detects vibrational modes that involve a change in the polarizability of a molecule's electron cloud. researchgate.net Consequently, non-polar bonds or symmetric vibrations often produce strong Raman signals where IR signals may be weak, and vice versa.

For this compound, the C≡N triple bond, while strongly active in the IR, also typically gives a strong and characteristic Raman signal in a similar region. The C-O-C ether bonds and the C-C bonds of the propane backbone are also expected to be Raman active, providing further structural information and contributing to the unique fingerprint of the compound. A key advantage of Raman spectroscopy is its insensitivity to aqueous media, making it suitable for analyzing samples in solution without strong interference from water. rockymountainlabs.com

Other Analytical Techniques

Beyond vibrational spectroscopy, other analytical methods are employed to confirm the elemental makeup and analyze the surface chemistry of this compound, especially in applied contexts.

Elemental analysis provides the mass percentages of the constituent elements in a compound, serving as a fundamental check of its purity and empirical formula. Based on its molecular formula, C₁₂H₁₇N₃O₃, and a molecular weight of approximately 251.28 g/mol , the theoretical elemental composition of this compound can be calculated. nih.govscbt.com

ElementSymbolAtomic Mass ( g/mol )Molar Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.011251.2812144.13257.36%
HydrogenH1.008251.281717.1366.82%
NitrogenN14.007251.28342.02116.72%
OxygenO15.999251.28347.99719.10%

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. This makes it an invaluable tool for studying the role of this compound in forming interfacial films.

In the field of energy storage, this compound has been investigated as an electrolyte additive in high-voltage lithium-ion batteries. gdut.edu.cn Its function is to decompose preferentially on the electrode surface to form a stable protective layer, known as a cathode-electrolyte interphase (CEI). A 2023 study on its use with LiCoO₂ cathodes demonstrated the power of XPS in this application. gdut.edu.cn By analyzing the N 1s XPS spectrum of the LiCoO₂ surface after cycling, researchers confirmed that the additive, containing nitrogen in its nitrile groups, was a key component of the interfacial film. gdut.edu.cn This protective film, formed by the additive, helps to suppress the decomposition of the main electrolyte and the dissolution of metal ions from the cathode, thereby improving the battery's long-term cycling stability. gdut.edu.cn

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

No published data is available on the electronic structure, Highest Occupied Molecular Orbital (HOMO), or Lowest Unoccupied Molecular Orbital (LUMO) of 1,2,3-Tris(2-cyanoethoxy)propane. Such studies would be crucial for understanding its reactivity, electrophilic and nucleophilic sites, and its interactions as a stationary phase.

A detailed conformational analysis, which would identify the most stable conformers and the energy barriers between them, has not been reported for this molecule. This information is vital for understanding its three-dimensional structure and flexibility.

There are no available studies on the reaction pathways or transition states involving this compound. This includes potential degradation pathways or its interactions with analytes at a quantum mechanical level.

Applications in Separation Science

Gas Chromatography (GC) Stationary Phases

In gas-liquid chromatography (GLC), the stationary phase is a liquid coated on an inert solid support. The separation of components in a mixture is based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The choice of stationary phase is the most critical factor in optimizing a separation, as it dictates the selectivity and retention of analytes. TCEP has carved out a niche as a specialty phase for specific and challenging separations.

1,2,3-Tris(2-cyanoethoxy)propane is recognized as an extremely polar stationary phase in gas chromatography. avantorsciences.comrestek.comchromtech.net.au Its polarity stems from the three cyano (-C≡N) groups in its structure. This high polarity allows it to separate a wide variety of compounds with an elution pattern that is often unattainable using other high-polarity siloxane-based columns. avantorsciences.comrestek.comchromtech.net.au

The polarity of a GC stationary phase is a critical factor that governs its selectivity, or its ability to differentiate between sample components. greyhoundchrom.com TCEP's unique chemistry provides specialized separation capabilities. greyhoundchrom.comsigmaaldrich.com Its effectiveness is quantified by metrics such as the retention index for benzene (B151609), which is greater than 1,100 on TCEP columns. avantorsciences.comrestek.comchromtech.net.au This high value indicates strong retention of polarizable compounds like aromatics relative to non-polar aliphatic compounds. The selection of a highly polar column like TCEP is based on the principle of "like dissolves like," where polar stationary phases are used to separate polar compounds. greyhoundchrom.com

The unique selectivity of cyanopropyl phases like TCEP makes them effective for the separation of isomers. While specific data on TCEP's performance for all isomer types is detailed in targeted application notes, the general class of cyanopropyl stationary phases is known to be highly effective for separating geometric isomers, such as those of fatty acid methyl esters (FAMEs). greyhoundchrom.comresearchgate.net The separation of trans and cis isomers, for example, can be optimized by adjusting chromatographic conditions like temperature, leveraging the polarity of the stationary phase. researchgate.net The distinct elution patterns provided by TCEP columns, which differ from other high-polarity phases, suggest a strong capability for resolving structurally similar compounds like isomers. avantorsciences.comchromtech.net.au

A primary application of TCEP stationary phases is the analysis of aromatic hydrocarbons and oxygenates, particularly in complex matrices like gasoline. avantorsciences.comchromtech.net.augreyhoundchrom.comsigmaaldrich.com Gasoline consists of hundreds of compounds, and the analysis is further complicated in reformulated gasolines which contain oxygenates like ethanol (B145695) to improve combustion. sigmaaldrich.com

The extreme polarity of TCEP is highly advantageous for this application. It strongly retains aromatic compounds and oxygenates while allowing less polar aliphatic hydrocarbons to elute much earlier. avantorsciences.comrestek.comchromtech.net.au This selectivity is crucial for accurate quantification, as it is desirable to elute benzene after n-undecane (C11) and toluene (B28343) after n-dodecane (C12), preventing co-elution with the bulk of the aliphatic constituents. restek.comchromtech.net.au TCEP columns are therefore considered ideal for analyzing alcohols, aromatics, and other oxygenates in gasoline and mineral spirits. greyhoundchrom.comsigmaaldrich.com

Table 1: Typical Analytes Separated Using TCEP Columns

Analyte ClassSpecific ExamplesMatrixReference
Aromatic HydrocarbonsBenzene, TolueneGasoline, Mineral Spirits restek.com, sigmaaldrich.com, chromtech.net.au
OxygenatesEthanol, Methanol, Isopropyl alcohol, tert-Butanol, Methyl tert-butyl ether (MTBE)Gasoline sigmaaldrich.com, chromtech.net.au
Aliphatic Hydrocarbonsn-Undecane, n-Dodecane, n-TridecaneGasoline chromtech.net.au

TCEP stationary phases are specified in standard analytical methods, most notably ASTM D3606. This method is designed for the determination of benzene and toluene in finished motor and aviation gasoline. labrulez.comthermofisher.com The traditional packed-column version of the method utilizes a TCEP column as the analytical column in a two-column backflush configuration. labrulez.com Capillary columns with a TCEP phase offer the same high polarity as the packed columns but with the enhanced efficiency of a capillary format. restek.comchromtech.net.au

However, the increasing use of ethanol as a gasoline additive has presented a significant challenge for the standard D3606 method using TCEP columns. labrulez.comthamesrestek.co.ukpetro-online.com Ethanol and benzene are extremely difficult to separate on a TCEP column, and ethanol peaks often exhibit significant tailing, which complicates the accurate integration and quantification of the benzene peak. thamesrestek.co.uk This has led to the development and subsequent ASTM approval of alternative column sets that provide more reliable separation of benzene and ethanol. thamesrestek.co.ukpetro-online.com TCEP is also used as a precolumn in configurations for ASTM D4815, a method for analyzing oxygenates in gasoline. restek.comchromtech.net.augcms.cz

The performance of a GC column depends on four key factors: stationary phase, internal diameter (I.D.), film thickness, and length. greyhoundchrom.com For TCEP, the stationary phase chemistry is the defining feature, providing a unique selectivity that results in an elution pattern unattainable with other high-polarity siloxanes. chromtech.net.au

Optimization of separations on a TCEP column involves leveraging its extremely high polarity. For instance, in gasoline analysis, the goal is to resolve aromatic and polar oxygenate analytes from the non-polar aliphatic hydrocarbon matrix. restek.comchromtech.net.au The strong retention of polar compounds on the TCEP phase achieves this separation effectively. Further optimization can be achieved by adjusting operating parameters:

Temperature Programming: The polarity of cyanopropyl phases can be temperature-dependent, allowing for the fine-tuning of selectivity by altering the temperature program. researchgate.net

Column Dimensions: While 0.25 mm is a popular I.D. for balancing efficiency and capacity, choosing different dimensions can optimize for higher efficiency (narrower I.D.) or greater sample capacity (wider I.D.). greyhoundchrom.com Film thickness also plays a role, with thicker films increasing retention and capacity but potentially increasing bleed. sepscience.comchromatographyonline.com

Table 2: Typical Specifications for TCEP Capillary GC Columns

ParameterValueReference
PhaseThis compound (non-bonded) avantorsciences.com, sigmaaldrich.com, chromtech.net.au
PolarityExtremely Polar avantorsciences.com, restek.com, chromtech.net.au
Length30 m, 60 m avantorsciences.com, restek.com
Internal Diameter (I.D.)0.25 mm avantorsciences.com, restek.com
Film Thickness (df)0.40 µm, 0.44 µm restek.com, sigmaaldrich.com
Temperature Range0 to 145/150 °C avantorsciences.com, restek.com, sigmaaldrich.com

A significant limitation of TCEP stationary phases is their relatively low thermal stability and the nature of the phase coating. thamesrestek.co.uk TCEP is a non-bonded stationary phase, meaning it is coated onto the fused silica (B1680970) surface but not chemically cross-linked to it. restek.comchromtech.net.ausigmaaldrich.com This makes the phase susceptible to being stripped by solvents, and solvent rinsing is strictly advised against. avantorsciences.comrestek.comchromtech.net.au

The thermal stability is also limited, with a maximum operating temperature of around 145-150 °C. restek.comsigmaaldrich.com This is considerably lower than many bonded polysiloxane or ionic liquid phases. greyhoundchrom.com Operating near or above this temperature limit accelerates the degradation of the stationary phase, a phenomenon known as column bleed. sepscience.comphenomenex.com Column bleed appears as a rising baseline in the chromatogram and can interfere with the detection of trace analytes. sepscience.com

Several factors exacerbate column bleed in TCEP columns:

High Temperature: Exceeding the recommended temperature limit is a primary cause of degradation. thamesrestek.co.ukphenomenex.com

Oxygen Exposure: The presence of oxygen in the carrier gas catalyzes the degradation of the stationary phase, and this effect is more pronounced for highly polar phases like TCEP. chromatographyonline.com

Poor Thermal Stability: The inherent chemical nature of TCEP leads to poor thermal stability, which results in shorter column lifetimes and higher rates of bleed compared to more robust phases. thamesrestek.co.ukpetro-online.com

These stability issues can make TCEP columns a more expensive option due to the need for frequent replacement and the instrument downtime associated with it. thamesrestek.co.uk

Integration with Advanced GC Techniques (e.g., Mid-Column Backflush)

The integration of highly polar stationary phases like this compound (TCEP) with advanced gas chromatography (GC) techniques such as mid-column backflushing offers significant advantages for the analysis of complex samples. Mid-column backflushing is a powerful tool used to prevent contamination of the detector and the latter part of the analytical column by high-boiling or undesirable sample components. thermofisher.comchemlys.comgcms.cz

In a typical mid-column backflush setup, two columns are connected in series: a pre-column and an analytical column. For applications involving TCEP, the TCEP column would serve as the highly polar analytical column. The pre-column is often a less polar column. The sample is injected onto the pre-column, where an initial separation occurs. Lighter, more volatile compounds of interest pass through the pre-column and into the TCEP analytical column for high-resolution separation. After the analytes of interest have entered the second column, the carrier gas flow is reversed in the pre-column. This action, known as backflushing, effectively removes heavy, less volatile, and potentially interfering matrix components from the pre-column, venting them out through the injection port split vent. chemlys.com

The high polarity of the TCEP stationary phase makes it particularly well-suited for this technique when analyzing samples containing a mix of polar analytes and a heavy non-polar or less polar matrix. For instance, in the analysis of trace polar contaminants in a hydrocarbon matrix, the polar analytes would be strongly retained and separated on the TCEP column, while the bulk of the hydrocarbon matrix can be prevented from entering the TCEP column and detector by the backflush, thereby protecting the column and maintaining analytical performance over time. thermofisher.com

While specific documented examples of mid-column backflush systems explicitly using a TCEP analytical column are not prevalent in readily available literature, the principles of the technique strongly support its applicability. The high retention of polar compounds on TCEP would allow for a clear temporal window to initiate the backflush after the transfer of target analytes. This prevents column degradation and signal interference that would otherwise occur if the heavy matrix components were allowed to pass through the highly polar stationary phase.

Table 1: Hypothetical Application of TCEP with Mid-Column Backflush

ParameterDescription
Application Analysis of trace polar solvents in a heavy hydrocarbon matrix.
Pre-Column Low-polarity phase (e.g., 5% Phenyl Polysiloxane)
Analytical Column This compound (TCEP)
Technique Mid-column backflush initiated after the elution of the last polar analyte of interest from the pre-column into the TCEP column.
Benefit Prevents fouling of the highly polar TCEP column and the detector by the heavy hydrocarbon matrix, leading to improved column lifetime and method robustness.

Other Chromatographic Applications

Liquid Chromatography (LC) Studies

A comprehensive search of scientific literature reveals a notable absence of studies where this compound has been utilized as a stationary phase in Liquid Chromatography (LC). While the development of novel stationary phases is a continuous effort in LC to enhance separation selectivity for a wide range of compounds, including polar and non-polar molecules, TCEP has not been reported as a candidate in these investigations. nih.govmdpi.comresearchgate.net The focus in modern LC stationary phase development has been on materials like silica-based bonded phases with various functionalities, polymer-based columns, and phases with embedded polar groups. mdpi.comresearchgate.net

The high polarity of TCEP, which is advantageous in GC, may present challenges in typical reversed-phase or normal-phase LC systems. Its solubility in common LC mobile phases could also be a limiting factor for its use as a bonded or coated stationary phase. sigmaaldrich.comsigmaaldrich.com There is no available data on its retention characteristics or interaction mechanisms with analytes in a liquid mobile phase environment.

Supercritical Fluid Chromatography (SFC) Investigations

Similar to the situation in Liquid Chromatography, there is no documented research on the application of this compound as a stationary phase in Supercritical Fluid Chromatography (SFC). SFC is a versatile technique that bridges the gap between gas and liquid chromatography, often utilizing supercritical carbon dioxide as the primary mobile phase component. nih.govshimadzu.com The choice of stationary phase in SFC is critical for achieving desired selectivity, and a wide variety of phases, many borrowed from LC and GC, have been explored. nih.govresearchgate.netencyclopedia.pub

Recent developments in SFC stationary phases have focused on chemistries that offer unique selectivity for polar and chiral compounds, such as phases with ethylpyridine, propanediol, or various phenyl-based functionalities. nacalai.comchromatographytoday.com While the high polarity of TCEP, particularly its cyano groups, could theoretically offer interesting interactions in an SFC system, especially for the separation of polar analytes, its performance and suitability have not been evaluated. researchgate.net Factors such as its stability under supercritical fluid conditions and its interaction with common organic modifiers used in SFC would need to be thoroughly investigated. As of now, the potential of TCEP in the realm of SFC remains an unexplored area of research.

Material Science and Engineering Applications

Polymer Chemistry and Polymerizable Derivatives

While possessing functional groups, the primary role of 1,2,3-Tris(2-cyanoethoxy)propane in polymer science is not as a monomer for creating new polymer backbones but rather as a specialty additive or a component in analytical applications.

This compound has been identified for use as an additive in the production of polymers, such as polyvinyl chloride (PVC) and polyethylene. alfa-chemical.com In these applications, it is incorporated into the polymer matrix to modify the material's properties. The polar nature of its cyano groups can influence the dielectric constant and other physical characteristics of the final product.

A significant application demonstrating its incorporation into a matrix is its use as a stationary phase in gas chromatography (GC). orgsyn.orgteknokroma.eshplc.eudss.go.th In this context, the compound is coated onto a solid support material, creating a highly polar environment within the GC column. This polarity is effective for separating aromatic and nonaromatic compounds, as well as oxygenates in gasoline. hplc.eu

Current scientific literature does not prominently feature this compound as a primary building block or monomer for the synthesis of cyano-functionalized polymers. The synthesis of such polymers typically involves the polymerization of monomers that already contain a cyano group, such as acrylonitrile (B1666552). The role of this compound is therefore confined to that of an additive rather than a reactive component in polymerization. alfa-chemical.com

Electrolyte Additives in Energy Storage Systems

A key, well-researched application of this compound is as a functional additive in the electrolytes of high-voltage lithium-ion batteries (LiBs). gdut.edu.cngdut.edu.cn Its presence, even in small quantities, can lead to significant improvements in battery performance and longevity, particularly in systems using high-voltage cathodes like Lithium Cobalt Oxide (LiCoO₂).

Research has demonstrated that this compound, also referred to in literature as TPPN, is an effective electrolyte additive for high-voltage LiCoO₂/graphite pouch cells. gdut.edu.cngdut.edu.cn Theoretical calculations indicate that the compound is preferentially decomposed over the electrolyte solvent, a crucial attribute for a functional additive. gdut.edu.cngdut.edu.cn Its oxidation potential is a key factor in its performance in high-voltage systems. epo.org The addition of even a small weight percentage of this compound to the electrolyte can dramatically enhance the battery's operational lifespan. gdut.edu.cngdut.edu.cnresearchgate.net

The mechanism behind the performance improvement is the formation of a stable interfacial film on the surface of the cathode. gdut.edu.cngdut.edu.cngoogle.com Studies using X-ray photoelectron spectroscopy (XPS) on LiCoO₂ surfaces have confirmed that this compound participates in the formation of this protective layer. gdut.edu.cngdut.edu.cn This film, known as the cathode electrolyte interphase (CEI), is characterized by low impedance and high stability. gdut.edu.cngdut.edu.cn By forming this stable interface, the additive effectively suppresses the continuous decomposition of the main electrolyte solvent at high voltages and mitigates the dissolution of cobalt ions from the cathode material into the electrolyte. gdut.edu.cngdut.edu.cn

The formation of the stable, low-impedance CEI has a profound positive impact on the cycling performance and stability of high-voltage lithium-ion batteries. In LiCoO₂/graphite cells operating up to 4.55 V, the addition of 2% this compound resulted in a capacity retention of 86.4% after 900 cycles at a 1C charge/discharge rate. This stands in stark contrast to the cell without the additive, which retained only 8.7% of its initial capacity under the same conditions. gdut.edu.cngdut.edu.cn This demonstrates that the additive is critical for enabling long-term stability in high-energy-density applications. gdut.edu.cngdut.edu.cnresearchgate.net

Performance Data of this compound in Li-ion Batteries

The following table summarizes the cycling performance of a high-voltage LiCoO₂/graphite pouch cell with and without the addition of this compound (TPPN) to the electrolyte.

ParameterCell without AdditiveCell with 2% TPPN Additive
Cell Configuration LiCoO₂ / Graphite Pouch CellLiCoO₂ / Graphite Pouch Cell
Voltage Range 3.00 - 4.55 V3.00 - 4.55 V
Cycling Rate 1C / 1C1C / 1C
Number of Cycles 900900
Capacity Retention 8.7%86.4%

Electrochemical Stability and Decomposition Potential

The electrochemical stability of an electrolyte or its components is paramount for the performance and safety of electrochemical devices such as lithium-ion batteries. While specific, direct data on the electrochemical stability and decomposition potential of pure this compound is not extensively available in publicly accessible literature, its chemical structure provides insights into its expected behavior. The presence of nitrile (cyano) groups is known to enhance the oxidative stability of organic molecules.

Research on various nitrile-based compounds as electrolyte additives or co-solvents has demonstrated their potential to operate at high voltages. For instance, electrolytes containing nitrile functional groups have been reported to be electrochemically stable up to approximately 5.5 V vs. Li/Li⁺. researchgate.net This high anodic stability is attributed to the electron-withdrawing nature of the cyano group, which makes the molecule less susceptible to oxidation at high potentials.

When used as an additive, this compound is anticipated to contribute to the formation of a stable cathode-electrolyte interphase (CEI). Studies on similar nitrile additives, such as succinonitrile, have shown that they can be preferentially oxidized on the cathode surface. acs.org This process forms a protective layer that suppresses the further decomposition of the bulk electrolyte, thereby enhancing the stability of the battery, especially at high voltages. acs.org This protective interphase can also prevent the structural deterioration of the cathode material. acs.org

The decomposition of nitrile-containing electrolytes at the anode is also a critical factor. While some nitriles can be reduced at lower potentials, the addition of film-forming additives can help create a stable solid-electrolyte interphase (SEI) that prevents continuous decomposition. aip.org

Given the general understanding of nitrile-based electrolytes, a hypothetical electrochemical stability window for an electrolyte containing this compound can be inferred. The table below presents representative data for other nitrile compounds to provide context for the expected performance.

Nitrile CompoundOxidative Stability (V vs. Li/Li⁺)Reference
Succinonitrile (SN)> 4.5 V (as additive) semanticscholar.org
Adiponitrile (AN)~5.5 V researchgate.net
Pimelonitrile (PN)~5.5 V researchgate.net
Cyclopentane-1-carbonitrile (CPC)> 5.0 V aip.org
Cyclohexane-1-carbonitrile (CHC)> 5.0 V aip.org

It is important to note that the actual decomposition potential of this compound within a specific electrolyte formulation would depend on various factors, including the base solvent, the salt used, and the electrode materials.

Advanced Materials Development

The properties of this compound make it a candidate for the development of advanced materials, particularly in the realm of polymer electrolytes for solid-state batteries. Solid polymer electrolytes (SPEs) are a key area of research for next-generation energy storage, offering potential improvements in safety and energy density over traditional liquid electrolytes.

One area of application is its use as a plasticizer in polymer electrolytes. The addition of plasticizers can enhance the ionic conductivity of SPEs by increasing the segmental motion of the polymer chains and creating more amorphous regions, which facilitates ion transport. The polar nature of the cyano groups in this compound can aid in the dissolution of lithium salts, increasing the concentration of charge carriers.

Furthermore, the core structure of this compound can be incorporated into polymer backbones to create novel solid polymer electrolytes. Research has been conducted on a poly(methacrylamide) derivative that features a tris(cyanoethoxymethyl) group in its side chain, a structure closely related to this compound. researchgate.net This polymer-based electrolyte demonstrated notable properties:

Ionic Conductivity : The solid polymer electrolyte film, when combined with lithium bis(trifluoromethanesulfonyl)amide (LiTFSA), exhibited an ionic conductivity of 1.06 μS cm⁻¹ at 293 K (20°C) and 0.12 mS cm⁻¹ at 343 K (70°C). researchgate.net

Electrochemical Stability : The polymer electrolyte film showed oxidation stability up to approximately 3.1 V against a lithium electrode. researchgate.net

Ion Conduction Mechanism : The coordination of lithium ions with the nitrile groups in the side chains was found to enhance the dissolution of the lithium salt. The motion of the tris(cyanoethoxymethyl) side chains played a significant role in the ion conduction within the polymer matrix. researchgate.net

Reversible Lithium Plating/Stripping : The electrolyte demonstrated the ability to facilitate reversible electrochemical plating and stripping of lithium on a nickel electrode. researchgate.net

These findings highlight the potential of incorporating the tris(cyanoethoxy)propane moiety into polymer structures for the development of advanced solid-state electrolytes. The combination of flexible ether linkages and polar nitrile groups provides a favorable environment for ionic transport while maintaining a solid form factor.

Future Research Directions and Emerging Applications

Novel Synthetic Pathways

The conventional synthesis of 1,2,3-Tris(2-cyanoethoxy)propane typically involves the cyanoethylation of glycerol (B35011). Future research is expected to focus on developing more sustainable and efficient synthetic routes.

One promising avenue is the exploration of enzymatic synthesis . The use of enzymes in chemical synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. rsc.orggoogle.comnih.gov Research into enzymes like nitrilases, which can catalyze the formation of nitrile groups, could lead to greener production methods for this compound and related cyanoethylated compounds. rsc.orggoogle.com The regioselective cyanoethylation of polyamines has been demonstrated, suggesting that enzymatic or chemo-enzymatic methods could offer precise control over the synthesis of complex cyano-functionalized molecules. researchgate.net

Furthermore, the development of multicomponent reactions (MCRs) involving cyanoacetic acid derivatives presents another innovative approach. nih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which can significantly improve efficiency and reduce waste. nih.gov Adapting MCR strategies for the synthesis of polyethers like this compound could streamline its production.

Expanded Applications in Analytical Chemistry

This compound is well-established as a stationary phase in gas chromatography (GC) due to its high polarity, which is effective for separating unsaturated compounds and aromatics. chemicalbook.com Future research in this area is geared towards enhancing its performance and expanding its analytical utility.

A key area of development is the creation of application-specific GC columns . By synthesizing the stationary phase to be purer and have a narrow molecular weight range, columns with optimized selectivity for specific classes of analytes can be produced. sigmaaldrich.com This tailored approach can lead to improved resolution and faster analysis times.

Moreover, the integration of predictive modeling is set to revolutionize column development and method optimization. By simulating the interactions between analytes and the stationary phase, researchers can predict chromatographic behavior and design more effective separation methods without extensive experimental trial and error.

Development of New Materials with Enhanced Properties

The distinct properties of the cyano groups in this compound, such as their high dipole moment, open up possibilities for its use in advanced materials.

There is potential for its application in high-dielectric constant materials . The polarity of the nitrile groups could be harnessed in the formulation of dielectric fluids or as a component in polymer composites for electronic applications, such as capacitors and insulators.

Another emerging area is the development of ion-conductive polymers . The lone pair of electrons on the nitrogen atom of the cyano group can coordinate with metal ions, suggesting that polymers incorporating this compound could function as solid polymer electrolytes in batteries and other electrochemical devices.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is a powerful tool for accelerating research and development related to this compound.

Quantum chemical calculations can provide deep insights into the molecular structure, electronic properties, and reactivity of the compound. These calculations can help in understanding the interactions with different analytes in chromatographic systems and predict its behavior in various material applications.

Monte Carlo and molecular dynamics simulations are particularly useful for studying the behavior of this compound in complex environments. umn.edu For instance, simulations can model the partitioning of analytes between the gas and stationary phases in chromatography, aiding in the design of more efficient separation processes. umn.edu These simulation techniques can also be employed to predict the bulk properties of materials containing this compound, such as their mechanical strength, thermal stability, and dielectric properties, thereby guiding the experimental development of new materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3-Tris(2-cyanoethoxy)propane relevant to its use in chromatographic applications?

  • Answer: The compound is a polar, high-boiling liquid with a density of 1.107 g/mL at 20°C and a molecular weight of 251.29 g/mol . Its high polarity and thermal stability (up to 150°C in GC applications) make it suitable for separating polar analytes, such as fatty acid isomers or oxygenated compounds, in gas chromatography (GC). The cyanoethoxy groups contribute to its strong dipole interactions, enabling selective retention of analytes with hydrogen-bonding or dipolar characteristics .

Q. How is this compound synthesized, and what factors influence reaction yield?

  • Answer: A common synthesis involves the nucleophilic substitution reaction between glycerol and acrylonitrile under alkaline conditions. Key parameters include:

  • Molar ratio: A 3:1 excess of acrylonitrile to glycerol ensures complete substitution of hydroxyl groups.
  • Catalyst: Sodium hydroxide or potassium carbonate facilitates deprotonation of glycerol.
  • Temperature: Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation (e.g., hydrolysis of nitrile groups) .
  • Purification: Vacuum distillation or column chromatography removes unreacted acrylonitrile and oligomers .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Answer: The compound is toxic if ingested (H301) and causes skin/eye irritation (H315/H319). Key precautions include:

  • Personal protective equipment (PPE): Nitrile gloves, goggles, and lab coats.
  • Ventilation: Use in a fume hood to avoid inhalation of vapors.
  • Waste disposal: Collect residues in approved containers for incineration (UN3276, Class 6.1) .

Advanced Research Questions

Q. How can this compound be optimized for separating cis-trans fatty acid isomers in complex matrices?

  • Answer: The compound’s high polarity allows baseline separation of cis and trans isomers in GC. Optimization strategies include:

  • Column parameters: Use a support-coated open tubular (SCOT) column with a β-value (phase ratio) of 40 to enhance resolution .
  • Temperature programming: Start at 80°C (isothermal for 2 min), then ramp at 5°C/min to 180°C to resolve low- and high-boiling isomers .
  • Carrier gas: Hydrogen at 30 psig improves efficiency compared to helium .
    • Data contradiction note: Discrepancies in retention indices for similar isomers (e.g., 4- vs. 5-decynes) may arise from column aging or impurities in the stationary phase .

Q. What methodologies resolve contradictions in stereochemical analysis using this compound-based columns?

  • Answer: For chiral separations (e.g., 2-octanol enantiomers):

  • Derivatization: Convert analytes to diastereomeric L-acetyllactates to enhance polarity differences .
  • Validation: Cross-check results with mass spectrometry (e.g., isotopic labeling for ¹⁸O incorporation studies) to confirm stereochemical integrity .
  • Troubleshooting: Column bleeding or phase degradation can artifactually skew enantiomer ratios; pre-condition columns at 160°C for 1 hr before use .

Q. How does this compound compare to polyethylene glycol (PEG) phases in resolving oxygenated terpenes?

  • Answer:

Parameter TCEP Phase PEG Phase
Polarity Higher (cyanoethoxy dipole)Moderate (ether linkages)
Thermal Stability Up to 150°CUp to 220°C
Retention Mechanism Dipole-dipole, H-bondingH-bonding, dispersion
Application Example Separation of n-alkynes Alcohols, esters
TCEP outperforms PEG for analytes with strong dipole moments (e.g., nitriles, epoxides) but is less suitable for high-temperature analyses .

Methodological Challenges

Q. What strategies mitigate column bleeding in TCEP-coated GC columns during long runs?

  • Answer: Bleeding arises from phase decomposition at elevated temperatures. Mitigation includes:

  • Crosslinking: Incorporate 1–2% dicumyl peroxide during phase deposition to stabilize the polymer matrix .
  • Temperature limits: Avoid exceeding 150°C; use shorter columns (e.g., 50 ft) for high-boiling analytes .
  • Post-conditioning: Bake columns at 10°C above operating temperature for 12 hr after fabrication .

Q. How can researchers validate the purity of synthesized this compound for sensitive applications?

  • Answer:

  • GC-MS analysis: Detect trace acrylonitrile (<0.1%) or oligomers using a DB-5MS column (60 m × 0.25 mm, 0.25 µm film).
  • Total nitrogen analysis: Confirm ≥98.0% purity via Kjeldahl method .
  • FT-IR: Absence of OH stretches (3200–3600 cm⁻¹) indicates complete substitution of glycerol hydroxyls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.